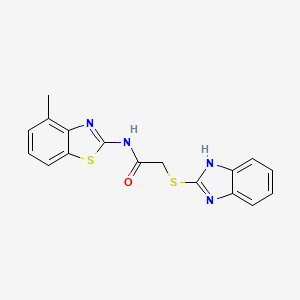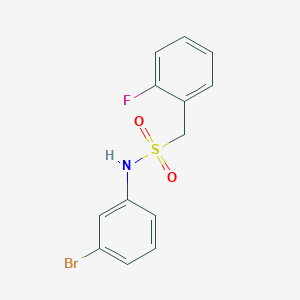
4-(4-chlorophenyl)-5-propyl-4H-1,2,4-triazole-3-thiol
説明
4-(4-chlorophenyl)-5-propyl-4H-1,2,4-triazole-3-thiol, commonly known as CPTT, is an organic compound with a molecular formula of C11H12ClN3S. It belongs to the family of triazole derivatives and has been widely studied for its potential use in scientific research applications.
作用機序
The exact mechanism of action of CPTT is not fully understood, but it is believed to act through the inhibition of key enzymes and proteins involved in various biological processes. For example, CPTT has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. It has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
CPTT has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. It has been shown to have antimicrobial activity against a range of bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. CPTT has also been shown to have antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. In addition, CPTT has been shown to have anti-inflammatory activity in animal models of inflammation.
実験室実験の利点と制限
CPTT has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to have a range of biological activities. However, there are also limitations to its use. CPTT is not very water-soluble, which can make it difficult to use in aqueous solutions. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on CPTT. One area of interest is the development of more water-soluble derivatives of CPTT, which could improve its potential for use in aqueous solutions. Another area of interest is the investigation of the mechanism of action of CPTT, which could provide insight into its potential use in the treatment of various diseases. Finally, the development of new synthesis methods for CPTT and its derivatives could improve their accessibility and potential for use in scientific research.
科学的研究の応用
CPTT has been studied for its potential use in scientific research applications, particularly in the field of medicinal chemistry. It has been shown to have antimicrobial, antitumor, and anti-inflammatory properties. CPTT has also been studied for its potential use as a ligand in coordination chemistry and as a corrosion inhibitor in the field of material science.
特性
IUPAC Name |
4-(4-chlorophenyl)-3-propyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3S/c1-2-3-10-13-14-11(16)15(10)9-6-4-8(12)5-7-9/h4-7H,2-3H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYXBGSUWGDWEMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NNC(=S)N1C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6,7-dimethyl-2-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4727939.png)
![N-(5-chloro-2-pyridinyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4727947.png)
![6-iodo-3-(4-methoxyphenyl)-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B4727958.png)
![ethyl 7-amino-2,3-diphenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4727961.png)


![N-{3-[N-(2-hydroxy-1-naphthoyl)ethanehydrazonoyl]phenyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B4727984.png)
![N-(3-isopropoxypropyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4727987.png)
![4,5-dimethoxy-2-[5-(methylthio)-1H-1,2,4-triazol-3-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4728005.png)
![N~1~-(2-chlorobenzyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4728014.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(4-iodo-2,6-dimethylphenyl)acetamide](/img/structure/B4728018.png)
![2-{2-[(3,4-dimethoxybenzyl)amino]ethoxy}ethanol hydrochloride](/img/structure/B4728020.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4728036.png)